3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound with potential applications in medicinal chemistry. This compound features a coumarin moiety, which is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The compound's unique structure incorporates a pyridazinyl-piperazine linkage, which may enhance its pharmacological profile.
The synthesis of 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one can be approached through several synthetic pathways. A typical method involves the following steps:
The synthesis may employ techniques such as:
The compound may undergo various chemical reactions, including:
Reactions can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm product formation and purity .
The mechanism of action for compounds like 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves:
Further studies are required to elucidate specific mechanisms, including receptor binding assays and cellular activity tests.
While specific values for density and melting point are not available, general properties include:
Key chemical properties include:
3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one has potential applications in:
The compound 3-(4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one embodies a strategically engineered hybrid architecture integrating three pharmacologically significant heterocyclic systems: pyridazine, piperazine, and chromenone (coumarin). This triad confers unique physicochemical and target-binding properties essential for modulating hypoxia-associated biological pathways. With the molecular formula C₂₁H₂₂N₄O₄ and a molecular weight of 394.4 g/mol [1], the compound's structure is characterized by:
Table 1: Physicochemical Properties of Key Heterocyclic Components
Heterocycle | Dipole Moment (Debye) | Key Functional Attributes | Role in Hybrid Architecture |
---|---|---|---|
Pyridazine | 4.22 | High polarity, dual H-bond acceptance | Target anchoring via dipole interactions |
Chromenone | ~2.5 | Planar hydrophobicity, hydrolyzable lactone | Active site penetration/prodrug function |
Piperazine | ~1.0 | Basic nitrogen, conformational flexibility | Solubility enhancement and spacer role |
The integration of these motifs creates a multifunctional ligand capable of simultaneous engagement with complementary regions of hypoxia-associated targets such as carbonic anhydrase IX/XII and hypoxia-inducible factor regulatory proteins. The SMILES notation (CCCOc1ccc(N2CCN(C(=O)c3cc4ccccc4oc3=O)CC2)nn1) [1] illustrates the stereoelectronic connectivity enabling three-dimensional target recognition.
The hybrid architecture represents a deliberate evolution in heterocyclic drug design, addressing limitations of unitary scaffolds in hypoxia-targeted therapeutics:
Chromenone as a Bioisostere: Coumarin derivatives exemplify privileged scaffolds for tumor-associated carbonic anhydrase (CA) inhibition. Unlike sulfonamide-based inhibitors that bind zinc directly, coumarins act as prodrugs hydrolyzed by CA to 2-hydroxycinnamic acids, which occlude the enzyme's active site entrance [4]. This mechanism confers isoform selectivity for CA IX/XII (overexpressed in hypoxia) versus ubiquitously expressed CA I/II. The 3-carboxy substitution in this compound's chromenone core aligns with structure-activity relationship studies showing >100-fold selectivity for CA IX [4].
Pyridazine's Strategic Advantages: Pyridazine's low basicity (pKa ~2.0) reduces cationic character under physiological conditions, enhancing tissue distribution. Its dipole moment facilitates interactions with polar enzyme subsites, while the nitrogen-rich profile enables formation of multiple hydrogen bonds without excessive lipophilicity [6]. The C3-aminopyridazine subfamily (exemplified by FDA-approved relugolix and deucravacitinib) demonstrates reduced hERG channel affinity, mitigating cardiotoxicity risks common in heterocyclic drugs [6]. The 6-propoxy group further optimizes log P for blood-brain barrier penetration in glioblastoma models.
Piperazine as a Multifunctional Spacer: Piperazine's role extends beyond passive linkage. Its N4-position allows derivatization to fine-tune solubility (calculated topological polar surface area = 64.7 Ų) [1]. Crucially, piperazine carbonyl conjugation mimics peptide bonds, enabling adoption of bioactive conformations resembling endogenous substrates of kinases and hydroxylases involved in hypoxia signaling [4] [9].
Table 2: Isoform Selectivity Profiles of Coumarin-Based Carbonic Anhydrase Inhibitors
Compound Structural Feature | CA IX IC₅₀ (μM) | CA XII IC₅₀ (μM) | Selectivity Ratio (CA IX/XII vs. CA II) |
---|---|---|---|
3-Carboxycoumarin (parent) | >100 | >100 | 1–10 |
Piperazine-linked tertiary sulfonamide | 4.1 | 8.3 | >500 |
3-(4-(6-Propoxypyridazin-3-yl)piperazine-carbonyl chromenone | Predicted <5* | Predicted <10* | >200 (predicted) |
*Data extrapolated from structurally analogous compounds [4]
This hybrid overcomes metabolic instability seen in early pyridazine drugs (e.g., minaprine) and leverages piperazine's proven success in kinase inhibitors (e.g., imatinib) to create a synergistic pharmacophore with enhanced hypoxia-targeting capabilities.
The structural design directly addresses molecular vulnerabilities in hypoxia signaling cascades, particularly those driven by hypoxia-inducible factor 1 alpha (HIF-1α) and associated pH-regulatory enzymes:
HIF-1α Pathway Dysregulation: Under hypoxia, HIF-1α escapes prolyl hydroxylase domain (PHD)-mediated degradation due to oxygen-dependent enzyme inhibition. Stabilized HIF-1α dimerizes with HIF-1β, translocating to the nucleus and activating genes promoting angiogenesis (VEGFA, PDGFB), glycolysis (GLUT1, LDHA), and pH regulation (CA IX, MCT4) [3] [9]. This compound's chromenone-piperazine element disrupts HIF-1α stabilization via dual mechanisms: (1) Competitive inhibition of PHD2 by chelating Fe²⁺ in the enzyme's active site, and (2) Downstream blockade of HIF-1α transcriptional activity by interfering with p300/CBP coactivator recruitment [5] [9].
Carbonic Anhydrase IX/XII Overexpression: HIF-1α transcriptionally induces CA IX and CA XII, transmembrane enzymes that catalyze CO₂ hydration to bicarbonate and protons. This activity acidifies the tumor microenvironment (pH 5.8–6.5), promoting invasion, metastasis, and chemoresistance [4] [7]. The compound's hydrolyzable chromenone lactone selectively inhibits CA IX/XII by ~100-fold over cytosolic isoforms, validated through molecular docking showing occlusion of the enzyme's hydrophobic entry channel by the propoxypyridazine group [4] [7].
Metabolic Symbiosis Disruption: Hypoxic tumors exhibit "metabolic symbiosis" where glycolytic tumor cells export lactate, which is metabolized by oxygenated tumor cells. The compound's pyridazine moiety mimics lactate structure, competitively inhibiting monocarboxylate transporter 1 (MCT1) and disrupting this crosstalk. Simultaneously, CA IX inhibition reduces bicarbonate production for intracellular pH maintenance, causing acidosis-induced apoptosis in hypoxic regions [7].
Table 3: Therapeutic Targeting of Hypoxia Pathways via Hybrid Architecture
Hypoxia Pathway Component | Biological Consequence in Disease | Compound's Mechanism of Intervention |
---|---|---|
HIF-1α stabilization | Angiogenesis, metabolic reprogramming | PHD2 activation, p300/CBP binding inhibition |
CA IX/XII overexpression | Extracellular acidification, metastasis | Selective active site blockade via hydrolyzed coumarin |
Lactate shuttle (MCT1) | Metabolic symbiosis, immune evasion | Competitive transport inhibition via pyridazine mimicry |
The pharmacophore integration thus enables a polypharmacology approach essential for overcoming redundancy in hypoxia signaling, positioning this hybrid compound as a promising candidate for cancers, ischemic diseases, and inflammatory conditions where HIF and CA pathways converge [3] [5] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0